
2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-dichlorobenzyl derivatives involves several steps. For instance, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene dichloride and carboxylic acid under the effect of a catalyst . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Wissenschaftliche Forschungsanwendungen
Bleaching Activity and Structure-Activity Relationship
2-Phenylpyridazinones, analogs of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrate significant phytotoxic activity, affecting plant pigment formation. Their bleaching activity is primarily influenced by substituents' σ values and lipophilicity. The structure-activity relationships of these compounds have been explored quantitatively, providing insights into their potential agricultural applications (Sandmann & Böger, 1982).
Synthesis and Biological Activity
Studies on the synthesis of pyridazine derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown that these compounds exhibit antiradical activity against DPPH and ABTS radicals. The structure and biological activities of these derivatives have been explored, highlighting their potential in medicinal chemistry (Kulakov et al., 2018).
Insecticidal Activity and SAR Study
A series of N-substituted derivatives of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibit significant in vitro insecticidal activity against Plutella xylostella. Some derivatives demonstrate more than 90% activity at certain concentrations, underlining their potential in pest control and the importance of their structure-activity relationship in optimizing effectiveness (Wu et al., 2012).
Potential in Pharmaceutical Applications
Pyridazinone derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, are of interest in pharmaceuticals, particularly as COX-2 inhibitors in pain, inflammation, and fever treatments. These derivatives share a common structural motif found in several marketed selective COX-2 inhibitors, suggesting their potential for similar applications (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Anti-Inflammatory and Analgesic Potential
Research into 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, closely related to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, suggests their potential as anti-inflammatory and analgesic agents. One derivative, in particular, demonstrated significant affinity and selectivity for the COX-2 enzyme without associated ulcerogenic and cardiovascular side effects, indicating its potential in therapeutic applications (Sharma & Bansal, 2016).
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBSXEVQNOIECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
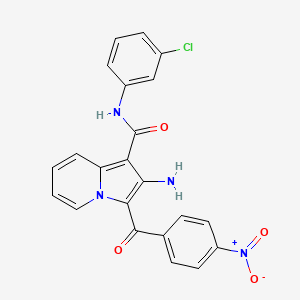
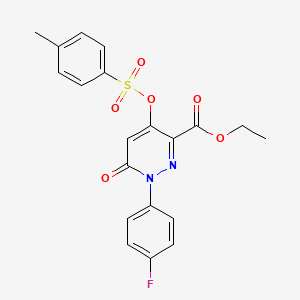
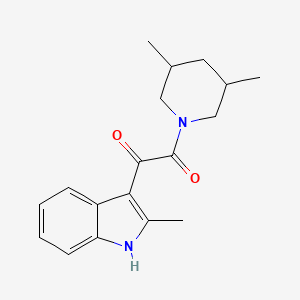
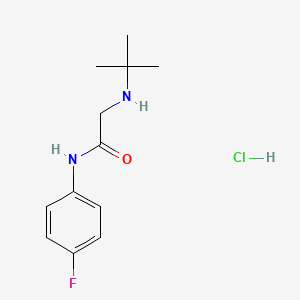
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
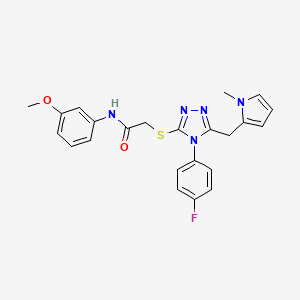

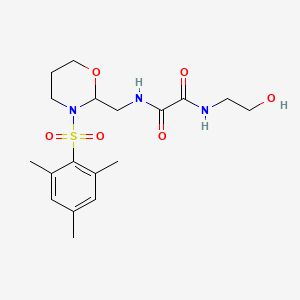
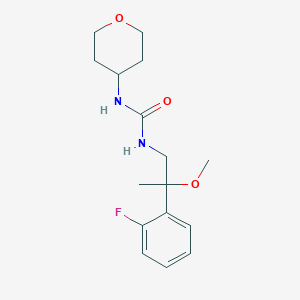
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)